molecular formula C26H22F2N2O3 B4647988 N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4647988
M. Wt: 448.5 g/mol
InChI Key: QCVGIIDYELIEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell division. Furthermore, this compound also inhibits the AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide exhibits several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis, while cell cycle arrest prevents the uncontrolled proliferation of cancer cells. Additionally, the inhibition of angiogenesis prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide in lab experiments include its potent anti-cancer activity, selectivity towards cancer cells, and low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

The future directions for N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide include the development of more efficient synthesis methods, the investigation of its potential use in combination therapies, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in other diseases.
In conclusion, N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is a promising chemical compound with potential applications in cancer treatment and other diseases. Its potent anti-cancer activity, selectivity towards cancer cells, and low toxicity towards normal cells make it a promising candidate for further research and development.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O3/c1-3-32-23-11-7-5-9-18(23)21-15-19(17-8-4-6-10-20(17)29-21)25(31)30-22-14-16(2)12-13-24(22)33-26(27)28/h4-15,26H,3H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGIIDYELIEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 5
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.